molecular formula C12H12O3 B049324 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol CAS No. 118150-57-5

1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol

Cat. No. B049324
M. Wt: 204.22 g/mol
InChI Key: NHISTEWCIIGMKR-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol (EHPTN) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EHPTN is a member of the naphthol family, which is widely used in the pharmaceutical industry for the synthesis of various drugs. EHPTN is a highly reactive molecule that can undergo various chemical reactions, making it an excellent candidate for research purposes.

Mechanism Of Action

1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol is a highly reactive molecule that can undergo various chemical reactions, including radical reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can act as a radical initiator, which can initiate polymerization reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can also undergo free radical reactions with various compounds, leading to the formation of new compounds.

Biochemical And Physiological Effects

1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can induce oxidative stress in cells, leading to cell death. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has also been shown to have anti-inflammatory properties and has been used in the synthesis of various anti-inflammatory agents.

Advantages And Limitations For Lab Experiments

1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has several advantages for lab experiments, including its high reactivity and versatility. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be used as a radical initiator in polymerization reactions, making it an excellent candidate for the synthesis of various polymers. However, 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol is highly reactive and can be unstable, making it challenging to handle and store.

Future Directions

There are several future directions for the use of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol in scientific research. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be further studied for its biochemical and physiological effects, including its potential use as an anti-cancer agent. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can also be used in the synthesis of various drugs, including anti-inflammatory agents and antibiotics. Further studies can also be conducted to optimize the synthesis of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol and to improve its stability and handling properties.
In conclusion, 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol is a highly reactive and versatile compound that has potential applications in scientific research. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be synthesized through various methods and can be used as a radical initiator in polymerization reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has several advantages for lab experiments but can be challenging to handle and store due to its high reactivity and instability. Further studies can be conducted to explore the potential applications of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol in scientific research and to optimize its synthesis and handling properties.

Synthesis Methods

1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be synthesized through several methods, including the reaction of 1,2,3,4-tetrahydro-1-naphthol with hydrogen peroxide and acetic acid in the presence of a palladium catalyst. This method yields 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol with high purity and yield. The synthesis of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can also be achieved through the reaction of 1,2,3,4-tetrahydro-1-naphthol with tert-butyl hydroperoxide in the presence of a copper (II) catalyst.

Scientific Research Applications

1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has a wide range of applications in scientific research, including its use as a radical initiator in polymerization reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has been used in the synthesis of various polymers, including polyacrylamide and polyvinyl alcohol. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has also been used as a starting material for the synthesis of various drugs, including anti-inflammatory and anti-cancer agents.

properties

CAS RN

118150-57-5

Product Name

1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(1R,4R)-1-ethynyl-4-hydroperoxy-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C12H12O3/c1-2-12(13)8-7-11(15-14)9-5-3-4-6-10(9)12/h1,3-6,11,13-14H,7-8H2/t11-,12+/m1/s1

InChI Key

NHISTEWCIIGMKR-NEPJUHHUSA-N

Isomeric SMILES

C#C[C@@]1(CC[C@H](C2=CC=CC=C21)OO)O

SMILES

C#CC1(CCC(C2=CC=CC=C21)OO)O

Canonical SMILES

C#CC1(CCC(C2=CC=CC=C21)OO)O

synonyms

1-ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol
EHTN

Origin of Product

United States

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